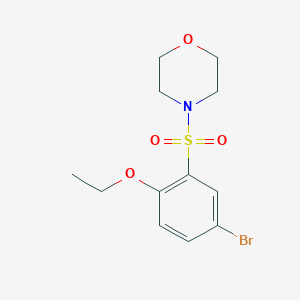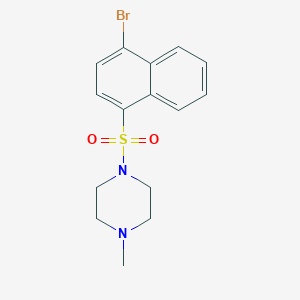
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 7-amino-4-methylcoumarin with a number of organic halides has been used to synthesize a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .Molecular Structure Analysis
The molecular formula of “1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine” is C16H18BrNO2S . Its molecular weight is 368.3 g/mol .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Compounds with a structure incorporating elements similar to 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine have shown potential in antibacterial applications. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, which are chemically akin to the compound , have demonstrated valuable antibacterial properties upon evaluation. Specifically, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives have been synthesized and screened for antibacterial activity, exhibiting promising results (Aziz‐ur‐Rehman et al., 2017).
Other compounds with similar structural attributes, such as 1,2,4-triazole derivatives, have been synthesized and found effective as antimicrobial agents and surface active agents (El-Sayed, 2006). These findings suggest a potential role for the compound in antibacterial and antimicrobial applications, although direct studies on 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine specifically would be required to confirm this.
Anticancer and Chemopreventive Agents
Research on structurally related β-carboline derivatives indicates potential anticancer and chemopreventive properties. For example, certain β-carboline derivatives have demonstrated significant activity in cancer chemopreventive and therapeutic evaluations. One such derivative showed potent activity in the quinone reductase 1 induction assay and was identified as a promising lead for further optimization and development in cancer therapy (Zhang et al., 2018). This implies the potential of 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine in similar therapeutic areas, given its structural similarity.
Photodynamic Therapy
Compounds related to 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine have been explored for their application in photodynamic therapy, a treatment method used to combat cancer. A study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base revealed promising properties for photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. These features suggest their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Catalysis in Organic Synthesis
Compounds structurally related to 1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine have been utilized as catalysts in organic synthesis. For instance, nanocrystalline titania-based sulfonic acid material, associated with the structural class of the compound, has been used effectively as a catalyst in the synthesis of certain derivatives, highlighting its potential role in enhancing the efficiency and cost-effectiveness of organic synthesis processes (Murugesan et al., 2016).
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-17-8-10-18(11-9-17)21(19,20)15-7-6-14(16)12-4-2-3-5-13(12)15/h2-7H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVXMRUYJERKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromonaphthalen-1-yl)sulfonyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

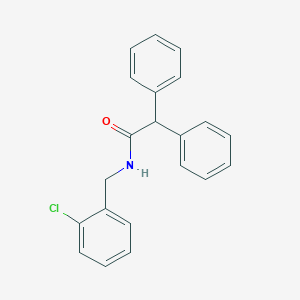
![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)
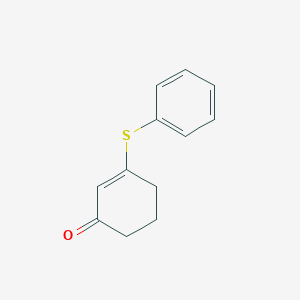
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)
![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)
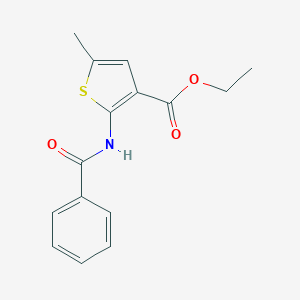
![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)
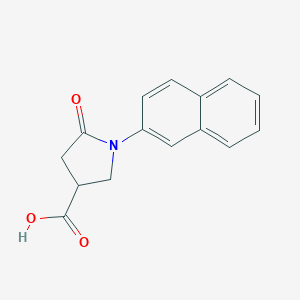
![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)
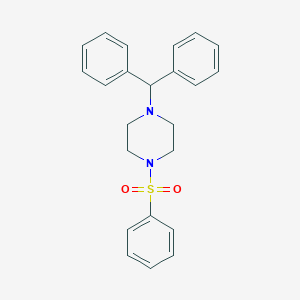

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-methoxy-benzenesulfonyl)-piperazine](/img/structure/B350215.png)
